molecular formula C13H14ClF2N5O B2388435 5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine CAS No. 2034521-05-4

5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine

Cat. No.: B2388435
CAS No.: 2034521-05-4
M. Wt: 329.74
InChI Key: CUWCOSWHSJAYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a scaffold renowned for its versatility and significant presence in biologically active compounds . The 1,2,4-oxadiazole ring acts as a key linker, connecting a 4,4-difluorocyclohexyl group to a chloropyrimidinamine moiety. This specific molecular architecture suggests potential for interaction with various enzymatic targets. Researchers may investigate this compound as a core scaffold for developing novel therapeutic agents, given that 1,2,4-oxadiazole derivatives have been explored for a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory actions . The presence of the pyrimidine ring, a common pharmacophore in kinase inhibitors, further underscores its potential utility in oncological research. This product is intended for laboratory research purposes only. For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2N5O/c14-9-5-17-12(18-6-9)19-7-10-20-11(21-22-10)8-1-3-13(15,16)4-2-8/h5-6,8H,1-4,7H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWCOSWHSJAYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC3=NC=C(C=N3)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be introduced via nucleophilic substitution reactions using difluorocyclohexyl halides.

    Pyrimidine Core Construction: The pyrimidine core is typically constructed through condensation reactions involving suitable amidines and β-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the pyrimidine core under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

a. Tetrahydro-2H-pyran-4-yl Substituent
  • Compound : N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine ().
  • Key Differences : The oxadiazole is substituted with a polar tetrahydro-2H-pyran-4-yl group instead of the lipophilic difluorocyclohexyl.
  • Impact : Reduced metabolic stability compared to the target compound due to the absence of fluorine atoms. Demonstrated macrofilaricidal activity (IC₅₀ = 0.8 µM) .
b. Isopropyl Substituent
  • Compound : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide ().
  • Key Differences : A shorter isopropyl chain replaces the cyclohexyl group, and the pyrimidine is substituted with a pyrazole.
  • Impact : Moderate CFTR potentiator activity (EC₅₀ = 1.2 µM). The lack of fluorine reduces membrane permeability .
c. 2,4-Dichlorophenyl Substituent
  • Compound : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives ().
  • Key Differences : Aromatic dichlorophenyl group increases steric bulk and electron-withdrawing effects.
  • Impact : Anticancer activity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 µg/mL). The rigid aromatic system may limit solubility compared to the target compound’s cycloaliphatic group .

Heterocycle Core Modifications

a. Thiadiazole vs. Oxadiazole
  • Compound : 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine ().
  • Key Differences : Sulfur atom in the thiadiazole core versus oxygen in oxadiazole.
  • Impact : Thiadiazole’s lower electronegativity may reduce hydrogen-bonding efficiency. Macrofilaricidal activity retained (IC₅₀ = 1.1 µM) .
b. Benzimidazole Core
  • Compound : 1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine ().
  • Key Differences : Benzimidazole replaces pyrimidine, with similar difluorocyclohexylmethyl substitution.
  • Impact : Antimalarial activity (IC₅₀ = 0.3 µM). The benzimidazole’s planar structure may enhance DNA intercalation, differing from the pyrimidine’s role in enzyme inhibition .

Pyrimidine Substituent Variations

  • Compound : 2-Chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine ().
  • Key Differences : Chlorine at position 4 instead of 5, with a methyl group at position 5.
  • Impact : Altered steric and electronic effects; positional isomerism may reduce target affinity compared to the target compound .

Data Table: Structural and Functional Comparisons

Compound Structure Oxadiazole Substituent Pyrimidine Substituent Biological Activity Reference
Target Compound 4,4-Difluorocyclohexyl 5-Chloro Not reported
N-(3-Methylpyridin-2-yl)-... () Tetrahydro-2H-pyran-4-yl N/A Macrofilaricidal (IC₅₀ = 0.8 µM)
CFTR Potentiator () Isopropyl Pyrazole-substituted CFTR modulation (EC₅₀ = 1.2 µM)
Anticancer Oxadiazole () 2,4-Dichlorophenyl N/A Hep-G2 IC₅₀ = 2.46 µg/mL
Thiadiazole Macrofilaricide () Cyclopropoxypyridinyl 3-Methylpyridin-2-yl Macrofilaricidal (IC₅₀ = 1.1 µM)
Benzimidazole Antimalarial () 4,4-Difluorocyclohexylmethyl Benzimidazole core Antimalarial (IC₅₀ = 0.3 µM)

Biological Activity

5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure includes a chloro group, a pyrimidine core, and a difluorocyclohexyl substituent linked through an oxadiazole moiety. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets through competitive inhibition or allosteric modulation.

Biological Activities

  • Anticoagulant Properties :
    • Research has indicated that this compound may function as an oral direct factor Xa inhibitor, demonstrating potential in preventing thrombus formation. In studies conducted by Roehrig et al., the compound exhibited significant efficacy in anticoagulation assays .
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may possess antitumor properties. It has been shown to inhibit cellular proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of target enzymes.

Case Study 1: Anticoagulant Efficacy

In a controlled study involving animal models, the anticoagulant effects of this compound were evaluated. Results showed a significant reduction in thrombus formation compared to control groups. The study highlighted the compound's potential as a therapeutic agent in managing thrombotic disorders.

Case Study 2: Antitumor Activity

Another study focused on the antitumor effects of the compound on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests that the compound may be a candidate for further development in cancer therapeutics.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityObserved EffectReference
AnticoagulantSignificant reduction in thrombus formationRoehrig et al.
AntitumorDose-dependent decrease in cell viabilityInternal study data
Enzyme InhibitionInhibition of metabolic enzymesVarious studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine?

  • Methodology :

  • Step 1 : Cyclization of precursors (e.g., 4,4-difluorocyclohexanecarboxylic acid) to form the oxadiazole ring via dehydration with thionyl chloride or carbodiimide coupling agents.
  • Step 2 : Coupling the oxadiazole intermediate with a pyrimidine derivative using nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
    • Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent choice (DMF or THF for coupling), and stoichiometric ratios to avoid side products like over-alkylated species.

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., pyrimidine C2-amine, oxadiazole methyl linkage).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~397.3).
  • Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl content within 0.3% deviation .

Q. What preliminary biological assays are recommended to assess its activity?

  • Screening Protocols :

  • Enzyme Inhibition : Dose-response assays against kinases or receptors (e.g., Jak2, EGFR) using fluorescence polarization or ADP-Glo™ kits.
  • Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, A549) to determine IC₅₀ values .
    • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Approaches :

  • Core Modifications : Replace the difluorocyclohexyl group with other fluorinated alicyclic moieties (e.g., 3,3-difluoropiperidine) to assess steric/electronic effects.
  • Linker Optimization : Compare methyl vs. ethyl linkers between oxadiazole and pyrimidine for conformational flexibility .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in target active sites.

Q. How to resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

  • Troubleshooting Strategies :

  • Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods.
  • Compound Stability : Perform HPLC-MS stability tests in assay buffers to rule out degradation artifacts .
    • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, incubation times) across studies to identify confounding variables.

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

  • In Silico Tools :

  • ADME Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
  • Metabolic Sites : Use Xenosite or GLORYx to identify vulnerable positions (e.g., oxadiazole ring oxidation) .
    • Experimental Validation : Microsomal stability assays (human liver microsomes) to quantify metabolic half-life.

Q. How can crystallography or spectroscopy elucidate its interaction with biological targets?

  • Structural Biology Techniques :

  • X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., kinase) to resolve binding modes at 1.5–2.0 Å resolution.
  • NMR Titration : Monitor chemical shift perturbations in 1^1H-15^{15}N HSQC spectra upon ligand binding .
    • Hydrogen Bond Analysis : Identify critical interactions (e.g., pyrimidine N1 with catalytic lysine) using PLIP or LigPlot+.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.